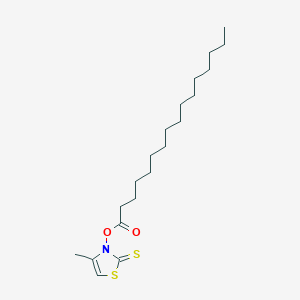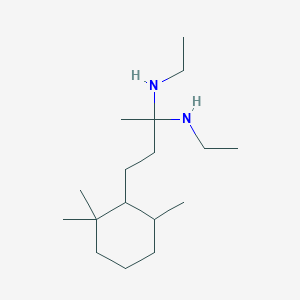
N~2~,N'~2~-Diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N’~2~-Diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is a chemical compound with the molecular formula C17H36N2. It is known for its unique structure, which includes a cyclohexyl ring substituted with trimethyl groups and a butane chain with diethylamine groups. This compound has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N’~2~-Diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine typically involves the reaction of 2,2,6-trimethylcyclohexanone with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N’~2~-Diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or hydroxylated products.
Reduction: Reduction reactions may yield amine derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield various substituted amines.
Wissenschaftliche Forschungsanwendungen
N~2~,N’~2~-Diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N2,N’~2~-Diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~,N’~2~-Diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine: Known for its unique structure and diverse applications.
4-(2,2,6-Trimethylcyclohexyl)-2-butanone: A related compound with similar structural features but different functional groups.
3,3,5-Trimethylcyclohexyl isothiocyanate: Another compound with a cyclohexyl ring and trimethyl groups, used in different chemical reactions.
Eigenschaften
CAS-Nummer |
89951-05-3 |
|---|---|
Molekularformel |
C17H36N2 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
2-N,2-N'-diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine |
InChI |
InChI=1S/C17H36N2/c1-7-18-17(6,19-8-2)13-11-15-14(3)10-9-12-16(15,4)5/h14-15,18-19H,7-13H2,1-6H3 |
InChI-Schlüssel |
FXCCVASUKNYONG-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)(CCC1C(CCCC1(C)C)C)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



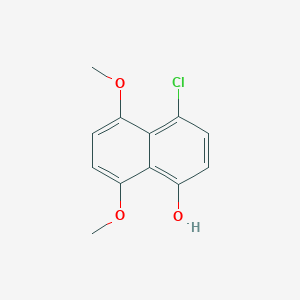


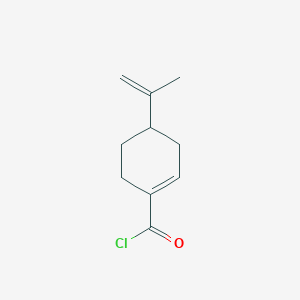

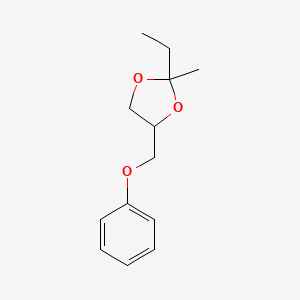
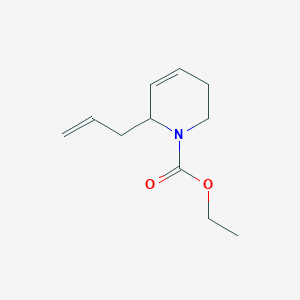
![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
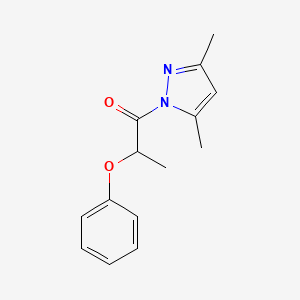
![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)

